molecular formula C15H20O5 B8531774 Ethyl (4-acetyl-3-hydroxy-2-propylphenoxy)acetate CAS No. 88420-24-0

Ethyl (4-acetyl-3-hydroxy-2-propylphenoxy)acetate

Cat. No.: B8531774
CAS No.: 88420-24-0
M. Wt: 280.32 g/mol
InChI Key: PFJZWIAVHUDWMI-UHFFFAOYSA-N
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Description

Ethyl (4-acetyl-3-hydroxy-2-propylphenoxy)acetate is a useful research compound. Its molecular formula is C15H20O5 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

88420-24-0

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 2-(4-acetyl-3-hydroxy-2-propylphenoxy)acetate

InChI

InChI=1S/C15H20O5/c1-4-6-12-13(20-9-14(17)19-5-2)8-7-11(10(3)16)15(12)18/h7-8,18H,4-6,9H2,1-3H3

InChI Key

PFJZWIAVHUDWMI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3 g of 2,4-dihydroxy-3-propylacetophenone, 2.5 g of ethyl bromoacetate, 2.3 g of anhydrous potassium carbonate, and 30 ml of methyl ethyl ketone was refluxed for 5 hours. Then, the solvent was removed under reduced pressure and after addition of 50 ml of toluene, the mixture was washed with water, a diluted aqueous solution of sodium hydroxide, and water successively, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue thus formed was recrystallized from a mixture of toluene and n-hexane to provide 2.8 g of ethyl (4-acetyl-3-hydroxy-2-propylphenoxy)acetate (melting point: 66° to 66.5° C.).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 24.25 g of 1-(2,4-dihydroxy-3-propylphenyl)ethanone, 16.0 ml of ethyl chloroacetate and 26 g anhydrous potassium carbonate in 375 ml of anhydrous acetone was stirred at reflux for 17 hours. The reaction mixture was filtered and the filtrate was concentrated in vacuo to an oil which was crystallized from ethanol to give 27.2 g of (4-acetyl-3-hydroxy-2-propylphenoxy)acetic acid ethyl ester, the titled compound, mp 61°-64°, (78% yield) in two crops.
Quantity
24.25 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 3.88 g of 1-(2,4-dihydroxy-3-propylphenyl)ethanone, 2.4 ml of ethyl bromoacetate and 4.0 g of anhydrous potassium carbonate in 50 ml of anhydrous acetone was stirred at reflux for 6 hours. The reaction mixture was filtered and the filtrate was concentrated in vacuo to an oil which was purified by chromatography on silica gel. Elution with 20% ethyl acetate-toluene gave 4.13 g, mp 51°-52°, (73% yield) of (4-acetyl-3-hydroxy-2-propylphenoxy)acetic acid ethyl ester.
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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